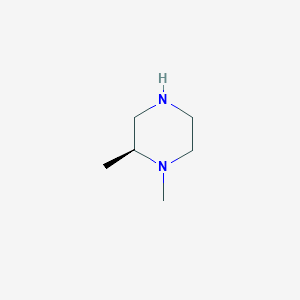

(S)-1,2-Dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1,2-Dimethylpiperazine chemical structure and stereochemistry

An In-Depth Technical Guide to (S)-1,2-Dimethylpiperazine: Structure, Stereochemistry, and Synthetic Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a substituted piperazine, it is a key structural motif in a multitude of pharmacologically active molecules.[1] The specific stereochemistry conferred by the methyl group at the C2 position is crucial, as the biological activity of chiral drugs often depends on a single enantiomer.[2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemical assignment, synthesis methodologies, analytical characterization, and applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral building block.

Molecular Structure and Physicochemical Properties

This compound belongs to the piperazine family, which are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4.[1][3] The parent compound, 1,2-dimethylpiperazine, exists as a pair of enantiomers due to the chiral center at the C2 position. The "(S)" designation refers to one of these specific non-superimposable mirror images.

| Property | Value | Source |

| CAS Number | 485841-52-9 | [4][5][6] |

| Molecular Formula | C₆H₁₄N₂ | [4][5] |

| Molecular Weight | 114.19 g/mol | [4][5] |

| SMILES | C[C@@H]1N(C)CCNC1 | [5] |

| pKa (Predicted) | 9.31 ± 0.40 | [4] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [5] |

| LogP (Predicted) | -0.0901 | [5] |

Stereochemistry: The Foundation of Chirality

The biological and chemical utility of this compound is fundamentally linked to its three-dimensional structure. The presence of a stereocenter at the C2 carbon atom gives rise to its chirality.

The Chiral Center

The C2 carbon atom in the piperazine ring is bonded to four different substituents:

-

A methyl group (-CH₃)

-

A hydrogen atom (-H)

-

A nitrogen atom at position 1, which is part of a -N(CH₃)-CH₂- group

-

A carbon atom at position 3, which is part of a -CH₂-NH- group

This arrangement makes the C2 carbon a chiral center, leading to the existence of two enantiomers: this compound and (R)-1,2-Dimethylpiperazine.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the chiral center is assigned the "S" (Sinister) or "R" (Rectus) descriptor using the Cahn-Ingold-Prelog (CIP) priority rules.[7][8] This internationally recognized system provides an unambiguous way to define the spatial arrangement of atoms.[9]

Step-by-Step CIP Priority Assignment for 1,2-Dimethylpiperazine:

-

Identify the Chiral Center: The C2 carbon.

-

Prioritize Substituents: Priority is assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic number gets higher priority.[10][11]

-

Priority 1: The nitrogen atom at position 1 (N, atomic number 7).

-

Priority 2: The carbon atom of the methyl group (-CH₃) (C, atomic number 6). However, the C3 carbon of the ring is also a carbon. We must therefore look at the atoms attached to these carbons.

-

Attached to C3: One nitrogen (N1) and two hydrogens.

-

Attached to the methyl carbon: Three hydrogens.

-

Comparing the atoms attached, the C3 carbon is bonded to a nitrogen, which has a higher atomic number than the hydrogens attached to the methyl carbon. Therefore, the C3 ring carbon gets higher priority than the methyl carbon. Correction: Let's re-evaluate based on the CIP rules.

-

-

Correct Priority Assignment:

-

Identify atoms directly attached to the chiral center (C2): N1, C3, C(methyl), and H.

-

Assign priorities based on atomic number: N > C > H. So, N1 is priority #1 and H is priority #4.

-

Break the tie between the two carbon atoms (C3 and the methyl C). We look at the atoms they are bonded to, in decreasing order of atomic number.[9]

-

Methyl Carbon: is attached to (H, H, H).

-

C3 Carbon: is attached to (N4, H, H).

-

Comparing the lists atom by atom, N has a higher atomic number than H. Therefore, the C3 group has higher priority than the methyl group.

-

-

-

Final Priority Order:

-

-N(CH₃)CH₂- (at position 1)

-

-CH₂-NH- (the C3 atom of the ring)

-

-CH₃ (the methyl group)

-

-H (the hydrogen atom)

-

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4: -H) points away from the viewer.[7]

-

Determine Configuration: The direction from priority 1 to 2 to 3 is traced.

-

If the direction is counter-clockwise, the configuration is (S) .

-

If the direction is clockwise, the configuration is (R) .

-

For this compound, this trace is counter-clockwise.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for this compound.

Synthesis and Purification

Obtaining enantiomerically pure this compound is critical for its application in pharmaceuticals and asymmetric synthesis. The two primary strategies are direct enantioselective synthesis and the resolution of a racemic mixture.

Enantioselective Synthesis

Directly synthesizing the (S)-enantiomer is often the more elegant and efficient approach, avoiding the loss of 50% of the material inherent in classical resolution.[12] Catalytic asymmetric methods are at the forefront of this field. One established route involves the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines.[13][14]

Caption: General workflow for the enantioselective synthesis of chiral piperazines.

Chiral Resolution of Racemic 1,2-Dimethylpiperazine

Chiral resolution is a robust and widely practiced technique for separating enantiomers.[15] The most common method involves diastereomeric salt crystallization.[12]

Principle: The racemic mixture of 1,2-dimethylpiperazine (a base) is reacted with an enantiomerically pure chiral acid (the resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[16]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Selection of Resolving Agent: Choose an enantiomerically pure chiral acid. A common choice is (+)-Tartaric acid or a derivative. The selection is often empirical and may require screening.

-

Salt Formation:

-

Dissolve racemic 1,2-dimethylpiperazine in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

-

Add an equimolar amount of the chiral resolving agent dissolved in the same solvent.

-

Stir the solution, allowing the diastereomeric salts to form.

-

-

Fractional Crystallization:

-

Cool the solution slowly to induce crystallization. One diastereomeric salt, being less soluble, will preferentially crystallize out of the solution.[16]

-

The efficiency of separation is highly dependent on the solvent system and cooling rate.

-

-

Isolation:

-

Collect the crystallized salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

-

Liberation of the Free Base:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a strong base (e.g., NaOH, K₂CO₃) to neutralize the chiral acid and liberate the free enantiomerically enriched 1,2-dimethylpiperazine.

-

Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

-

Purification and Analysis:

-

Dry the organic extract (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 4.2).

-

Analytical Characterization

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While standard NMR cannot distinguish between enantiomers, it verifies the connectivity of the atoms and the presence of the two distinct methyl groups. The ¹H NMR spectrum for 1,2-dimethylpiperazine would be expected to show signals for the two methyl groups and the protons on the piperazine ring.[17][18] The specific chemical shifts will be influenced by the solvent used.[19]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (ee).[20][21]

Principle: The separation is achieved using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

-

Column Selection:

-

Select a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel® series) are often effective for separating chiral amines.[22]

-

-

Mobile Phase Preparation:

-

A typical mobile phase for chiral amine separation consists of a non-polar solvent (e.g., hexane or heptane) mixed with an alcohol (e.g., isopropanol or ethanol) and a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape and resolution.[22]

-

A representative mobile phase could be Hexane:Isopropanol:DEA (80:20:0.1 v/v/v). The optimal ratio must be determined empirically.

-

-

Sample Preparation:

-

Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 205-220 nm), as piperazines lack a strong chromophore.[22]

-

Injection Volume: 5-10 µL

-

-

Data Analysis:

-

Inject a sample of the racemic 1,2-dimethylpiperazine to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of interest.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

-

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

-

Applications in Research and Development

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[13][23] The introduction of a defined stereocenter, as in this compound, allows for fine-tuning receptor interactions and improving therapeutic indices.[24]

Chiral Building Block in Drug Discovery

The human body is a chiral environment, and often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[2] this compound serves as a valuable chiral building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). It has been incorporated into molecules targeting a range of conditions, including cancer, infectious diseases, and central nervous system disorders.[2][25]

Ligand and Auxiliary in Asymmetric Synthesis

Beyond its role as a structural component of a final product, this compound can be used as a chiral auxiliary or ligand in asymmetric catalysis.[2]

-

Chiral Auxiliary: A chiral auxiliary is a group temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the reaction, the auxiliary is removed and can be recovered.[26][27]

-

Chiral Ligand: In metal-catalyzed reactions, chiral ligands like this compound can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product.

Caption: Key applications of this compound.

Conclusion

This compound is a molecule of significant synthetic and pharmaceutical importance. A thorough understanding of its stereochemistry, methods for its enantioselective synthesis or resolution, and appropriate analytical techniques for its characterization are essential for its effective application. As the demand for enantiomerically pure compounds continues to grow, the role of versatile chiral building blocks like this compound in accelerating drug discovery and developing novel synthetic methodologies will only become more pronounced.

References

- Vertex AI Search. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities - OpenOChem Learn.

- Ashenhurst, J. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. Master Organic Chemistry.

- Wikipedia contributors. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia.

- Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition. General Chemistry II Key Term.

- The Organic Chemistry Tutor. (2023, December 18). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration [Video]. YouTube.

- ChemicalBook. (n.d.). 1-BOC-2,2-DIMETHYL-PIPERAZINE(674792-07-5) 1H NMR spectrum.

- Guidechem. (n.d.). (S)-1,2-DIMETHYL-PIPERAZINE 485841-52-9 wiki.

- ChemicalBook. (n.d.). 1,2-DIMETHYL-PIPERAZINE synthesis.

- Benchchem. (n.d.). This compound | 485841-52-9.

- Papke, R. L., et al. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC - PubMed Central.

- ChemScene. (n.d.). 485841-52-9 | this compound.

- Wikipedia contributors. (n.d.). Piperazine. Wikipedia.

- Benchchem. (n.d.). Determining Enantiomeric Purity: A Comparative Guide for (1,4-Dimethylpiperazin-2-yl)methanol.

- National Institutes of Health. (n.d.). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- SpectraBase. (n.d.). 1,2-Dimethylpiperidine - Optional[13C NMR] - Chemical Shifts.

- Stoltz, B. M., et al. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.

- Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.

- ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- ResearchGate. (2025, August 6). Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands.

- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.

- Wikipedia contributors. (n.d.). Chiral resolution. Wikipedia.

- National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH.

- Santa Cruz Biotechnology. (n.d.). 1,2-Dimethylpiperazine | CAS 25057-77-6.

- MDPI. (2020, December 15). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block.

- American Chemical Society. (n.d.). Asymmetric Synthesis of 2,6-Methylated Piperazines.

- ChemicalBook. (n.d.). N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2,6-Dimethylpiperazine(108-49-6) 1H NMR spectrum.

- ChemicalBook. (2025, October 14). (S)-1,2-DIMETHYL-PIPERAZINE.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia.

- CymitQuimica. (n.d.). CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine dihydrochloride.

- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

- Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- ChemicalBook. (n.d.). trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum.

- IUCr. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.

- ResearchGate. (2025, August 6). Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities.

- ResearchGate. (2025, August 5). Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 485841-52-9 | Benchchem [benchchem.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-1,2-DIMETHYL-PIPERAZINE | 485841-52-9 [chemicalbook.com]

- 7. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 8. youtube.com [youtube.com]

- 9. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fiveable.me [fiveable.me]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 15. pharmtech.com [pharmtech.com]

- 16. benchchem.com [benchchem.com]

- 17. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 18. 2,6-Dimethylpiperazine(108-49-6) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. mdpi.com [mdpi.com]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamscience.com [benthamscience.com]

- 26. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 27. Chiral Auxiliaries [sigmaaldrich.com]

(S)-1,2-Dimethylpiperazine CAS number 485841-52-9

An In-depth Technical Guide to (S)-1,2-Dimethylpiperazine: A Chiral Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker, orienting pharmacophoric groups toward their biological targets.[2] However, the majority of these successful therapeutics utilize simple, unsubstituted piperazine rings.[3] The next frontier in leveraging this scaffold lies in the exploration of three-dimensional chemical space through the introduction of stereocenters onto the piperazine core.[3][4]

Chiral, carbon-substituted piperazines represent a significant evolution, offering precise spatial arrangement of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5] this compound (CAS 485841-52-9) emerges as a particularly valuable building block in this context. Its defined stereochemistry and vicinal dimethyl substitution provide a rigid, conformationally constrained scaffold, making it an exemplary intermediate for the synthesis of complex molecules, from novel therapeutics to chiral ligands for asymmetric catalysis.[4][6] This guide provides an in-depth technical overview of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of this compound is critical for its effective application in synthesis and formulation. The key data, compiled from various chemical data providers and predictive models, are summarized below.

| Property | Value | Source |

| CAS Number | 485841-52-9 | [6][7][8] |

| Molecular Formula | C₆H₁₄N₂ | [7][8] |

| Molecular Weight | 114.19 g/mol | [7][8] |

| Appearance | Low melting solid | [9] |

| pKa (Predicted) | 9.31 ± 0.40 | [7] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [8] |

| logP (Predicted) | -0.0901 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| SMILES | C[C@@H]1N(C)CCNC1 | [8] |

The predicted pKa suggests it behaves as a typical secondary/tertiary amine, readily forming salts for purification or formulation purposes.[10] The low predicted logP indicates good hydrophilicity, a desirable trait in drug development for improving pharmacokinetic properties.

Strategies for Asymmetric Synthesis

The enantioselective synthesis of chiral piperazines is a well-explored field, driven by their pharmacological importance. While a specific, scalable synthesis for this compound is not extensively detailed in publicly accessible literature, its structure lends itself to established methodologies for preparing chiral 1,2-disubstituted diamine derivatives. These routes often begin from the chiral pool, leveraging naturally occurring amino acids, or employ catalytic asymmetric transformations.[3][11][12]

A prevalent strategy involves the construction of a chiral 1,2-diamine intermediate, which is then cyclized to form the piperazine ring.[11] Another powerful approach is the catalytic asymmetric hydrogenation of pyrazine precursors, which can yield chiral piperazinones that are subsequently reduced to the desired piperazine.[13]

Caption: Use of this compound as a chiral scaffold.

As a Chiral Auxiliary or Ligand

Chiral diamines are foundational in asymmetric catalysis. This compound can serve as a precursor to C₂-symmetric ligands or be used directly as a chiral base or ligand in various transformations, such as asymmetric acylations or alkylations. [14][15][16]Its structure is well-suited for coordinating with metal centers, creating a chiral environment that can induce high enantioselectivity in a reaction.

Experimental Protocol: Asymmetric Acylation of a meso-Diol

This protocol illustrates how this compound could be employed as a chiral catalyst for the desymmetrization of a meso-diol, a common transformation in the synthesis of complex natural products and pharmaceuticals. This is a representative procedure adapted from methodologies using similar chiral amine catalysts. [14][15] Objective: To perform an enantioselective monobenzoylation of cis-1,2-cyclohexanediol.

Materials:

-

This compound (CAS 485841-52-9)

-

cis-1,2-Cyclohexanediol

-

Benzoic anhydride

-

Copper(II) Chloride (CuCl₂) (Anhydrous)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Catalyst Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol, 11.4 mg) and anhydrous CuCl₂ (0.1 mmol, 13.4 mg).

-

Add anhydrous DCM (20 mL) and stir the resulting mixture at room temperature for 30 minutes to allow for complex formation. The solution may become colored.

-

Reaction Setup: To the catalyst solution, add cis-1,2-cyclohexanediol (1.0 mmol, 116 mg) followed by benzoic anhydride (1.1 mmol, 249 mg).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 mmol, 167 µL) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

-

Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to isolate the optically active monobenzoate product.

-

Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Safety & Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Irritation: It may cause skin and eye irritation upon contact. [6]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents. [6][8]* Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a simple heterocyclic amine; it is a sophisticated, stereochemically defined building block that offers a direct entry into the chiral chemical space critical for modern drug discovery. Its rigid framework and potential for creating highly selective interactions make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics with improved efficacy and safety. Furthermore, its utility as a chiral ligand in asymmetric synthesis underscores its versatility. As the demand for enantiomerically pure compounds continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in advancing chemical and pharmaceutical sciences.

References

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.

- This compound CAS 485841-52-9. BIOSYNCE.

- (S)-1,2-DIMETHYL-PIPERAZINE 485841-52-9 wiki. Guidechem.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- This compound CAS 485841-52-9. ChemScene.

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).

- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Significance of Chiral Piperazine Deriv

- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.

- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. PubMed.

- Design and Synthesis of Novel C 2 -Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.

- Piperazine. Wikipedia.

- NMR, mass spectroscopy, IR - finding compound structure.

- Application of Biobased Solvents in Asymmetric C

- 2,2-Dimethyl-piperazine. Chem-Impex.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 485841-52-9 | Benchchem [benchchem.com]

- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. Page loading... [guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Piperazine - Wikipedia [en.wikipedia.org]

- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Researcher's Guide to Sourcing and Quality Control of Enantiopure (S)-1,2-Dimethylpiperazine

Abstract

Enantiopure (S)-1,2-dimethylpiperazine is a chiral building block of significant interest in pharmaceutical research and drug development. Its stereochemically defined structure is crucial for the synthesis of novel therapeutic agents, where specific enantiomers can exhibit desired pharmacological activity while others may be inactive or even detrimental. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, critical quality control parameters, and robust analytical methodologies for ensuring the enantiomeric purity of this compound. The guide emphasizes the importance of a thorough understanding of the material's provenance and provides practical, field-proven insights into its analysis and handling.

Introduction: The Significance of this compound in Medicinal Chemistry

The piperazine scaffold is a ubiquitous structural motif in a vast array of marketed drugs and clinical candidates.[1] The introduction of chirality to this heterocyclic core, as seen in this compound, offers a powerful tool for modulating a compound's biological activity, selectivity, and pharmacokinetic properties. The specific spatial arrangement of the methyl groups can lead to enhanced binding affinity with biological targets and an improved therapeutic index.[1] Consequently, access to high-quality, enantiomerically pure this compound is a critical starting point for the synthesis of novel drug candidates in areas such as oncology, neuroscience, and infectious diseases. This guide serves to equip researchers with the necessary knowledge to confidently source and qualify this important chiral intermediate.

Commercial Suppliers of Enantiopure this compound: A Comparative Overview

A number of chemical suppliers offer this compound. However, the available grades, purity specifications, and lead times can vary significantly. Researchers should carefully evaluate suppliers based on their specific needs, considering factors such as the scale of their synthesis, the required purity, and the availability of comprehensive analytical documentation. The following table provides a comparative summary of prominent commercial suppliers.

| Supplier | Product Code/CAS Number | Stated Purity | Availability/Lead Time | Notes |

| Manchester Organics | S53790 / 485841-52-9 | Not explicitly stated on the product page, but purity is a key parameter. | Lead time 4 - 6 weeks[2] | Offers discounts on larger volumes and provides options to request a bulk quote and MSDS.[2] |

| ChemScene | CS-0006863 / 485841-52-9 | ≥97%[3] | Inquire for availability. | Provides custom synthesis and commercial production services.[3] |

| Biosynth | - / 485841-52-9 | Can provide a Certificate of Analysis (COA), Method of Analysis (MOA), and Route of Synthesis (ROS).[4] | Inquire for availability. | Highlights its use as an intermediate in the synthesis of drugs, cosmetics, and pesticides.[4] |

| ChemShuttle | - / 485841-52-9 | Not explicitly stated. | Usually in stock. | Mentions its potential applications in the development of new drugs. |

| Aladdin-e | A176590 / 485841-52-9 | ≥97% | Inquire for availability. | For professional manufacturing, research laboratories, and industrial or commercial usage only. |

Expert Insight: When selecting a supplier, it is imperative to request a detailed Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA should provide not only the overall purity (typically determined by Gas Chromatography or Nuclear Magnetic Resonance) but also, critically, the enantiomeric excess (ee) determined by a suitable chiral analytical method.

Synthesis of this compound and Potential Impurities

A comprehensive understanding of the synthetic route to this compound is crucial for anticipating potential impurities that may be present in the commercial material. Several synthetic strategies can be employed to produce enantiopure piperazines, including asymmetric synthesis and chiral resolution.[5][6][7]

A common approach involves the use of chiral starting materials, such as α-amino acids, to construct the piperazine ring with the desired stereochemistry.[6] Another strategy is the asymmetric lithiation of an N-Boc protected piperazine, followed by trapping with an electrophile.[5]

Potential impurities to consider include:

-

(R)-1,2-Dimethylpiperazine: The unwanted enantiomer is the most critical impurity to quantify.

-

Starting materials and reagents: Unreacted precursors or reagents from the synthesis.

-

Diastereomeric intermediates: If a chiral resolution step is employed, incomplete separation of diastereomers can lead to their presence in the final product.

-

Over-alkylation or under-alkylation products: Impurities arising from non-selective N-alkylation steps.

-

Ring-opened byproducts: Degradation products that may form during synthesis or storage.

The following diagram illustrates a generalized workflow for the synthesis and quality control of this compound.

Caption: Generalized workflow for the synthesis and quality control of this compound.

Quality Control and Analytical Methodologies

Rigorous quality control is paramount to ensure the suitability of this compound for its intended application. The analytical workflow should encompass identity confirmation, purity assessment, and, most importantly, the determination of enantiomeric excess.

Identity Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of the dimethylpiperazine scaffold.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Purity Assessment

-

Gas Chromatography (GC) with a Flame Ionization Detector (FID): A common technique for assessing the overall purity of volatile amines like dimethylpiperazine.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: While this compound lacks a strong UV chromophore, detection at low wavelengths (e.g., 200-210 nm) is possible for purity assessment.[8]

Enantiomeric Purity Determination

The determination of enantiomeric excess (ee) is the most critical analytical test for this chiral building block. Chiral HPLC is the gold standard for this analysis.

Proposed Chiral HPLC Method:

Due to the lack of a strong UV chromophore in this compound, derivatization with a UV-active or fluorescent tag is often necessary to achieve adequate sensitivity for accurate ee determination. 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a suitable derivatizing agent for primary and secondary amines.

Experimental Protocol: Derivatization and Chiral HPLC Analysis

-

Derivatization:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

-

Add a molar excess of NBD-Cl and a non-nucleophilic base (e.g., triethylamine).

-

Heat the mixture gently (e.g., 60 °C) for a specified time to ensure complete reaction.

-

Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.

-

-

Chiral HPLC Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® IA, IB, or IC have shown broad applicability for the separation of chiral amines.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase chromatography. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV or fluorescence detection at the appropriate wavelength for the NBD derivative.

-

-

Data Analysis:

-

Inject a derivatized racemic standard of 1,2-dimethylpiperazine to determine the retention times of the two enantiomers.

-

Inject the derivatized sample of this compound.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

-

Trustworthiness through Self-Validation: The described protocol is a self-validating system. The analysis of the racemic standard confirms the separation capability of the method, while the analysis of the sample provides the quantitative measure of its enantiomeric purity. It is crucial to run a blank (derivatization reaction without the analyte) to ensure that no interfering peaks are present.

The following diagram illustrates the analytical workflow for the quality control of this compound.

Caption: Analytical workflow for the quality control of this compound.

Handling, Storage, and Safety

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][4] Some suppliers recommend storage at 4°C and protection from light.[3]

-

Safety: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

Conclusion

The successful integration of this compound into drug discovery and development programs hinges on the procurement of high-quality, enantiomerically pure material. This guide has provided a framework for researchers to navigate the commercial landscape of suppliers and to implement a robust quality control strategy. By understanding the synthetic origins of this chiral building block and employing appropriate analytical methodologies, scientists can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their research. A proactive approach to supplier qualification and in-house analytical verification is a cornerstone of scientific integrity and a critical step towards the development of novel and effective medicines.

References

-

This compound CAS 485841-52-9 - BIOSYNCE. (URL: [Link])

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (URL: [Link])

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. (URL: [Link])

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. (URL: [Link])

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (URL: [Link])

Sources

- 1. This compound | 485841-52-9 | Benchchem [benchchem.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. chemscene.com [chemscene.com]

- 4. biosynce.com [biosynce.com]

- 5. researchgate.net [researchgate.net]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of (S)-1,2-Dimethylpiperazine in Common Laboratory Solvents

Introduction: Navigating the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of its journey from a promising lead to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. An in-depth understanding of a compound's solubility profile across a spectrum of common laboratory solvents is not merely an academic exercise; it is a vital prerequisite for designing robust synthetic routes, developing stable formulations, and ensuring reliable performance in biological assays.

This technical guide provides a comprehensive overview of the predicted solubility profile of (S)-1,2-Dimethylpiperazine, a chiral cyclic diamine of interest in medicinal chemistry. In the absence of extensive published experimental data, this guide leverages fundamental principles of organic chemistry to offer a reasoned, predictive analysis of its solubility behavior. Furthermore, we present a standardized experimental protocol for the empirical determination of solubility, empowering researchers to validate these predictions and generate precise data for their specific applications. This dual approach of theoretical prediction and practical guidance is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this compound.

Physicochemical Properties of this compound: A Molecular Snapshot

A molecule's structure is the primary determinant of its physical and chemical properties, including its solubility. This compound is a chiral, non-planar cyclic diamine. Its key structural features, which will dictate its interactions with various solvents, are:

-

A Piperazine Ring: This six-membered heterocyclic ring containing two nitrogen atoms is the core of the molecule. The chair conformation is the most stable.

-

Two Amine Groups: The presence of both a secondary and a tertiary amine group makes the molecule basic and capable of participating in hydrogen bonding. The secondary amine has a hydrogen atom that can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors.

-

Two Methyl Groups: The two methyl substituents on the carbon atoms adjacent to the nitrogen atoms add to the molecule's steric bulk and contribute to its nonpolar character.

-

Chirality: The (S)-configuration at one of the chiral centers introduces a specific three-dimensional arrangement, which can influence crystal packing and interactions with other chiral molecules, although it is not expected to dramatically alter its solubility in achiral solvents compared to its enantiomer.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | - |

| Molecular Weight | 114.19 g/mol | - |

| Appearance | Predicted to be a liquid or low-melting solid | General knowledge of similar small amines |

| pKa | The pKa values are expected to be in the range of typical secondary and tertiary amines, with the secondary amine being the more basic of the two. Piperazine itself has pKa values of 9.8 and 5.6. | [1] |

Experimental Methodology for Solubility Determination: A Self-Validating Protocol

To empirically determine the solubility of this compound, the following equilibrium solubility method is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibrate the vials in a constant temperature shaker (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis * Dilution factor * Volume of diluted sample) / Volume of supernatant taken

-

Diagram of the Experimental Workflow:

Caption: Hydrogen bonding between the solute and polar protic solvents.

Interactions with Polar Aprotic Solvents:

Polar aprotic solvents such as acetone, DMF, and DMSO cannot donate hydrogen bonds but are excellent hydrogen bond acceptors. The carbonyl or sulfoxide oxygen atoms in these solvents can readily accept a hydrogen bond from the secondary amine of this compound. Additionally, strong dipole-dipole interactions between the polar solvent and the polar amine groups of the solute contribute significantly to solubility.

Interactions with Nonpolar Solvents:

In nonpolar solvents like hexane and toluene, the primary intermolecular forces are weak van der Waals (London dispersion) forces. The energy gained from the interaction between the nonpolar alkyl groups of the solute and the nonpolar solvent is insufficient to overcome the stronger hydrogen bonding and dipole-dipole interactions that hold the solute molecules together. As a result, solubility in nonpolar solvents is predicted to be low. For weakly polar solvents like dichloromethane and diethyl ether, some solubility is expected due to dipole-dipole interactions and limited hydrogen bond acceptance, but the overall nonpolar character of these solvents will prevent high solubility.

Conclusion

This technical guide has provided a detailed, theoretically grounded prediction of the solubility profile of this compound in a range of common laboratory solvents. The presence of both hydrogen bond donating and accepting functionalities, combined with a small alkyl framework, suggests that this compound will exhibit good solubility in polar protic and polar aprotic solvents, with limited solubility in nonpolar solvents. The provided experimental protocol offers a robust method for researchers to empirically verify these predictions and obtain quantitative solubility data tailored to their specific needs. A thorough understanding of this solubility profile is paramount for the effective utilization of this compound in synthesis, formulation, and biological screening, ultimately facilitating its potential development as a valuable chemical entity.

References

- [Refer to a general organic chemistry textbook for principles of solubility]

- [Refer to a handbook of physical properties for pKa values of amines]

-

Piperazine. (n.d.). In Wikipedia. Retrieved December 17, 2023, from [Link].

Sources

Methodological & Application

The Strategic Application of (S)-1,2-Dimethylpiperazine in Asymmetric Synthesis: A Guide for Researchers

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral piperazines have emerged as a versatile class of scaffolds in asymmetric synthesis, acting as chiral auxiliaries, ligands, and catalysts to impart stereochemical control in a variety of chemical transformations. Among these, (S)-1,2-Dimethylpiperazine, a C₂-symmetric diamine, offers a unique combination of steric and electronic properties that can be strategically leveraged to achieve high levels of enantioselectivity. This guide provides an in-depth exploration of the potential applications of this compound in asymmetric synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel chiral molecules.

Introduction to this compound: A C₂-Symmetric Workhorse

This compound is a chiral, non-racemic diamine characterized by a six-membered ring with two stereogenic centers at the C1 and C2 positions. The C₂-symmetry of this molecule is a key feature that simplifies the analysis of transition states in asymmetric reactions and often leads to higher enantioselectivities. The two nitrogen atoms can act as a bidentate ligand to coordinate with metal centers, creating a well-defined chiral environment that directs the approach of substrates. Furthermore, the methyl groups provide steric bulk that can effectively shield one face of a reactive intermediate, thereby favoring the formation of one enantiomer over the other.

The applications of this compound and its derivatives span a range of asymmetric transformations, including but not limited to, enantioselective additions to carbonyls and imines, conjugate additions, and allylic alkylations. This guide will focus on a representative and well-studied application: the enantioselective alkylation of aldehydes.

Application Focus: Enantioselective Alkylation of Aldehydes

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. Controlling the stereochemistry of the newly formed chiral center is a significant challenge. Chiral piperazines, including derivatives of this compound, have been successfully employed as catalysts in the enantioselective addition of dialkylzinc reagents to aldehydes, yielding valuable chiral secondary alcohols with high enantiomeric excess.

Mechanistic Rationale: The Power of a Chiral Environment

The catalytic cycle is believed to involve the formation of a chiral zinc-piperazine complex. The dilithium salt of the piperazine is often more effective, suggesting that a more rigid and well-defined dimeric zinc complex is the active catalytic species. This complex then coordinates with the aldehyde and the dialkylzinc reagent. The C₂-symmetric ligand creates a chiral pocket around the zinc center, and the steric hindrance from the methyl groups on the piperazine ring dictates the facial selectivity of the alkyl group transfer to the aldehyde's carbonyl carbon. One face of the aldehyde is effectively blocked, leading to the preferential formation of one enantiomer of the resulting alcohol.

Diagram 1: Proposed Catalytic Cycle for Enantioselective Alkylation of an Aldehyde

Caption: Proposed catalytic cycle for the this compound-catalyzed enantioselective alkylation of aldehydes with dialkylzinc reagents.

Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example based on the successful application of similar C₂-symmetric piperazines in the enantioselective addition of diethylzinc to benzaldehyde.[1]

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Diethylzinc (Et₂Zn) in hexanes

-

Benzaldehyde (freshly distilled)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for air- and moisture-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (0.1 mmol) in anhydrous toluene (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (0.2 mmol, 2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the dilithium salt of the piperazine.

-

-

Reaction Setup:

-

To the freshly prepared catalyst solution at 0 °C, add diethylzinc (1.2 mmol) dropwise.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

-

-

Reaction and Work-up:

-

Allow the reaction to stir at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Diagram 2: Experimental Workflow for Enantioselective Alkylation

Caption: Step-by-step experimental workflow for the enantioselective ethylation of benzaldehyde using this compound as a chiral catalyst.

Data Presentation: Expected Performance

While specific data for this compound is not extensively reported, the performance of structurally similar C₂-symmetric piperazines in the enantioselective addition of diethylzinc to various aromatic aldehydes provides a strong indication of the expected outcomes. High yields and excellent enantioselectivities are generally observed.

Table 1: Representative Performance of C₂-Symmetric Piperazine Catalysts in the Enantioselective Ethylation of Aromatic Aldehydes

| Entry | Aldehyde | Catalyst (mol%) | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | 10 | >95 | 96 | [1] |

| 2 | 4-Chlorobenzaldehyde | 10 | 92 | 94 | [1] |

| 3 | 4-Methoxybenzaldehyde | 10 | 98 | 95 | [1] |

| 4 | 2-Naphthaldehyde | 10 | 95 | 93 | [1] |

Note: The data presented is for a closely related (2S,5S)-2,5-diisopropylpiperazine catalyst and serves as an illustrative example of the potential efficacy.

Broader Applications and Future Outlook

The utility of this compound is not limited to the alkylation of aldehydes. Its structural and electronic properties make it a promising candidate for a range of other asymmetric transformations, including:

-

Asymmetric Conjugate Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated compounds.

-

Asymmetric Allylic Alkylations: As a chiral ligand for transition metals like palladium to control the stereochemistry of allylic substitutions.

-

Asymmetric Aldol and Mannich Reactions: As a chiral base or in conjunction with a metal catalyst to control the formation of new stereocenters.

The development of new derivatives of this compound, with modified steric and electronic properties, could further expand its applicability and lead to even higher levels of stereocontrol. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the strategic application of versatile chiral building blocks like this compound will undoubtedly play a crucial role in advancing the field of asymmetric synthesis.

Conclusion

This compound represents a valuable and potentially highly effective tool in the arsenal of the synthetic chemist. Its C₂-symmetric design provides a robust platform for inducing chirality in a variety of chemical reactions. While detailed, published protocols for this specific diamine are emerging, the principles of asymmetric catalysis and the performance of closely related chiral piperazines provide a strong foundation for its successful application. The protocols and mechanistic insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this compound in their synthetic endeavors.

References

-

Org Lett. 2006 Dec 21;8(26):6139-42.

-

J. Chem. Soc., Perkin Trans. 1, 1993, 2169-2174.

-

Org. Lett. 2006, 8, 26, 6139–6142.

-

Org. Biomol. Chem., 2020, 18, 4346-4363.

-

Chem. Commun., 2021, 57, 10275-10278.

-

ACS Med. Chem. Lett. 2019, 10, 4, 586–592.

-

Org. Biomol. Chem., 2020, 18, 4346-4363.

-

Angew. Chem. Int. Ed. 2015, 54, 179–183.

-

Org. Lett. 2011, 13, 16, 4284–4287.

-

Molecules 2020, 25(24), 5939.

-

J. Org. Chem. 1999, 64, 1, 291–292.

-

J. Org. Chem. 2023, 88, 5, 3031–3040.

-

J. Org. Chem. 2003, 68, 5, 1919–1928.

-

Org. Lett. 2006, 8, 26, 6139–6142.

-

J. Am. Chem. Soc. 2016, 138, 2, 634–642.

-

Tetrahedron Lett. 2002, 43, 44, 7967–7970.

-

Molecules 2022, 27(6), 1933.

-

Elsevier, 2012.

-

YouTube, 2020.

-

Routledge, 2012.

-

Symmetry 2021, 13(9), 1762.

-

Asian J. Org. Chem. 2018, 7, 11, 2197-2208.

Sources

(S)-1,2-Dimethylpiperazine as a ligand in transition metal catalysis

An Application Guide to (S)-1,2-Dimethylpiperazine in Transition Metal Catalysis

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Quest for Chirality

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical necessity, particularly in the development of pharmaceuticals and fine chemicals.[1] Nature's biological machinery operates with exquisite chiral recognition, meaning that often only one enantiomer of a chiral molecule will elicit the desired therapeutic effect, while the other may be inactive or even harmful. This reality drives the demand for robust and efficient methods of asymmetric synthesis. Transition metal catalysis, powered by chiral ligands, stands as one of the most powerful strategies to achieve this goal.[2][3][4] Among the vast arsenal of chiral ligands, C₂-symmetric vicinal diamines have emerged as a privileged class, capable of inducing high levels of stereoselectivity in a wide array of transformations.[5]

This guide focuses on This compound , a C₂-symmetric chiral diamine. Its constrained cyclic structure and stereochemically defined nitrogen donors make it a compelling ligand for creating highly organized and effective chiral catalytic environments. We will delve into its primary application in asymmetric hydrogenation, providing not just protocols, but the underlying mechanistic principles and field-proven insights to empower researchers to successfully leverage this powerful catalytic tool.

The Ligand: Understanding this compound

This compound belongs to the family of chiral 1,2-diamines, which are foundational ligands in asymmetric synthesis.[6][7] Its structure is characterized by a six-membered piperazine ring with two methyl groups at the C2 and C6 positions, both possessing an (S) stereochemistry.

Key Structural Attributes:

-

C₂-Symmetry: The molecule possesses a twofold axis of rotational symmetry. This is a highly desirable feature in ligand design as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

-

Bidentate Coordination: The two nitrogen atoms act as a bidentate ligand, chelating to a transition metal center to form a stable five-membered ring. This chelation effect enhances the stability and defines the geometry of the resulting metal complex.

-

Defined Chiral Pocket: The piperazine ring exists in a chair conformation, and the equatorially-disposed methyl groups create a rigid and well-defined chiral environment around the metal center. This steric arrangement is crucial for differentiating between the prochiral faces of an incoming substrate.

The synthesis of such chiral piperazines can be achieved through various methods, including diastereoselective alkylations or intramolecular cyclization strategies like the Mitsunobu reaction, starting from readily available chiral precursors.[8] The accessibility and structural rigidity of this compound make it an excellent candidate for creating bespoke catalysts.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a cornerstone of asymmetric catalysis, prized for its operational simplicity and avoidance of high-pressure gaseous hydrogen.[9][10] The reaction reduces a prochiral ketone to a chiral secondary alcohol with high enantiopurity, using a simple hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[11]

The Catalytic System and Mechanism

The most effective catalysts for this transformation are typically half-sandwich complexes of Ruthenium(II), Rhodium(I), or Iridium(III).[12][13] A typical and highly effective system involves the in situ formation of a catalyst from a precursor like [RuCl₂(p-cymene)]₂ and the chiral diamine ligand, this compound.

The widely accepted mechanism for Ru(II)-diamine catalyzed ATH involves an "outer-sphere" hydrogen transfer.[10][11][14]

The Catalytic Cycle Explained:

-

Catalyst Activation: The dimeric precatalyst, [RuCl₂(p-cymene)]₂, reacts with the this compound ligand to form a monomeric Ru-diamine complex. In the presence of a base (like triethylamine) and the hydrogen source (formic acid), this complex is converted into the active catalytic species, a Ruthenium-hydride (Ru-H).

-

Transition State Assembly: The active Ru-H species does not directly coordinate the ketone substrate. Instead, the ketone interacts with the N-H proton of the coordinated diamine ligand through a hydrogen bond. This interaction, along with steric repulsion from the ligand's chiral scaffold and the cymene group, orients the substrate for a selective hydride transfer.

-

Stereo-determining Hydride Transfer: The hydride on the ruthenium center is transferred to the carbonyl carbon of the ketone, while the proton from the ligand's N-H group is transferred to the carbonyl oxygen. This concerted transfer occurs through a six-membered pericyclic transition state. The C₂-symmetry and steric bulk of the this compound ligand dictate which face of the ketone is accessible, thereby controlling the stereochemistry of the newly formed chiral center.

-

Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium complex is then regenerated by reaction with the hydrogen source (e.g., formate), readying it for the next catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Inorganics | Special Issue : Transition Metal Catalysts: Design, Synthesis and Applications [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Diazaligands for Asymmetric Synthesis [cincinnatistate.ecampus.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. "Tethered" Ru(II) catalysts for asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Selective N-Alkylation of (S)-1,2-Dimethylpiperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-1,2-Dimethylpiperazine is a valuable chiral building block in medicinal chemistry, offering a constrained diamine scaffold with a defined stereocenter. The functionalization of its nitrogen atoms through N-alkylation is a critical step in the synthesis of a diverse range of pharmacologically active agents. This document provides a comprehensive guide to the selective mono-N-alkylation of this compound. It delves into the mechanistic principles governing regioselectivity, offers a field-proven, step-by-step protocol for direct alkylation, and details the analytical methods required for robust product characterization. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for various research applications.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs.[1][2] Its ability to present substituents in defined vectors and its favorable physicochemical properties make it a cornerstone of modern medicinal chemistry. The introduction of chirality, as in this compound, provides an additional layer of structural and stereochemical diversity, which is crucial for optimizing target engagement and minimizing off-target effects.

This guide focuses on the selective alkylation of the N4 nitrogen, a common synthetic challenge. The inherent asymmetry of the starting material—with the N1 nitrogen being a secondary amine adjacent to a chiral center and the N4 nitrogen being a less hindered secondary amine—allows for regioselective functionalization under controlled conditions, often circumventing the need for complex protecting group strategies.[3][4]

Mechanistic Principles and Strategic Considerations

The N-alkylation of this compound can be achieved primarily through two robust methods: Direct Alkylation via Nucleophilic Substitution and Reductive Amination.

-

Direct Alkylation: This method involves the reaction of the piperazine with an alkyl halide (e.g., R-Br, R-I) or sulfonate in the presence of a base.[1] The reaction proceeds via a classical SN2 mechanism, where the lone pair of a nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.[5]

-

Regioselectivity: The two nitrogen atoms in this compound exhibit different steric environments. The N1 nitrogen is sterically hindered by the adjacent C2-methyl group. Consequently, the N4 nitrogen is more accessible and generally more nucleophilic, making it the preferred site for mono-alkylation.

-

Controlling Polyalkylation: A primary challenge in the alkylation of diamines is preventing the second alkylation event, which would lead to a mixture of mono- and di-alkylated products, or even quaternization.[6] This can be effectively managed by:

-

-

Reductive Amination: An alternative one-pot process where the piperazine is reacted with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[1][3] This method is highly efficient and inherently prevents the formation of quaternary ammonium salts, making it an excellent choice for many applications.[8][9]

The stereochemical integrity of the C2 chiral center is generally maintained under the mild basic or reductive conditions employed in these protocols.

Visualization of General Reaction Schemes

The following diagram illustrates the two primary pathways for the selective N4-alkylation of this compound.

Caption: General schemes for N4-alkylation.

Detailed Experimental Protocol: N4-Benzylation via Direct Alkylation

This section provides a detailed, step-by-step methodology for the selective N4-benzylation of this compound using benzyl bromide. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and comprehensive characterization.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| This compound | ≥98% enantiomeric purity | ChemScene | 485841-52-9 | Handle under inert gas; hygroscopic.[10][11] |

| Benzyl Bromide | ≥98% | Sigma-Aldrich | 100-39-0 | Lachrymator; handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Acros Organics | 584-08-7 | Finely ground to maximize surface area. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific | 75-05-8 | Use a dry solvent to prevent side reactions. |

| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | For chromatography. |

| Hexanes | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq.).

-

Flame-dry the flask under vacuum and backfill with argon or nitrogen gas.

-

Add anhydrous acetonitrile (40 mL) via syringe.

-

Add this compound (1.14 g, 10.0 mmol, 1.0 eq.) to the stirring suspension.

-

-

Addition of Alkylating Agent:

-

In a separate vial, prepare a solution of benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol, 1.0 eq.) in anhydrous acetonitrile (10 mL). Note: Using a 1:1 stoichiometry minimizes over-alkylation, though a slight excess of piperazine (e.g., 1.1 eq) can be used to drive the reaction to completion if starting material is easily removed.

-

Using a syringe pump, add the benzyl bromide solution to the reaction flask dropwise over 1 hour at room temperature. A slow addition rate is critical to favor mono-alkylation.[7]

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. Visualize with potassium permanganate stain. The product should have a higher Rf value than the starting piperazine.

-

-

Work-up:

-

Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Wash the filter cake with acetonitrile (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Equilibrate the column with a mobile phase of 100% ethyl acetate.

-

Load the crude product onto the column and elute with a gradient of 0% to 10% methanol in ethyl acetate containing 0.5% triethylamine to afford the pure (S)-4-benzyl-1,2-dimethylpiperazine. The triethylamine is added to prevent the basic amine product from tailing on the acidic silica gel.

-

Visualization of Experimental Workflow

Caption: Workflow for N-alkylation protocol.

Product Characterization

Thorough characterization is essential to confirm the structure, regiochemistry, and purity of the final product. The data below are representative expectations for (S)-4-benzyl-1,2-dimethylpiperazine.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, Phenyl group).Benzyl CH₂: Singlet around 3.5 ppm (2H, -N-CH₂-Ph). The absence of coupling confirms it's a benzyl group.Piperazine Protons: A series of complex multiplets between 1.8-3.0 ppm (7H).Methyl Protons: A doublet around 1.0-1.2 ppm (3H, C2-CH₃) and a singlet around 2.2-2.4 ppm (3H, N1-CH₃). The chemical shifts confirm the presence of both methyl groups.[12][13] |